Desmethyl-8-bromo Dragonfly Hydrochloride
Desmethyl-8-bromo Dragonfly Hydrochloride
A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. 2C-B-fly is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
178557-21-6
VCID:
VC0122744
InChI:
InChI=1S/C12H14BrNO2/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10/h1-6,14H2
SMILES:
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br
Molecular Formula:
C12H14BrNO2
Molecular Weight:
284.15 g/mol
Desmethyl-8-bromo Dragonfly Hydrochloride
CAS No.: 178557-21-6
Reference Standards
VCID: VC0122744
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
CAS No. | 178557-21-6 |
---|---|
Product Name | Desmethyl-8-bromo Dragonfly Hydrochloride |
Molecular Formula | C12H14BrNO2 |
Molecular Weight | 284.15 g/mol |
IUPAC Name | 2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine |
Standard InChI | InChI=1S/C12H14BrNO2/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10/h1-6,14H2 |
Standard InChIKey | YZDFADGMVOSVIX-UHFFFAOYSA-N |
SMILES | C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
Canonical SMILES | C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
Appearance | Assay:≥98%A crystalline solid |
Description | A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. 2C-B-fly is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes. |
Synonyms | 8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
PubChem Compound | 10265873 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume